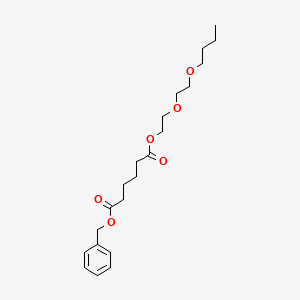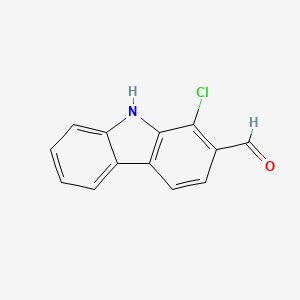
9H-Carbazole-2-carboxaldehyde, 1-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole-2-carboxaldehyde, 1-chloro-: is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxaldehyde, 1-chloro- typically involves the chlorination of 9H-Carbazole-2-carboxaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents.
Industrial Production Methods: Industrial production of 9H-Carbazole-2-carboxaldehyde, 1-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 9H-Carbazole-2-carboxaldehyde, 1-chloro- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The chlorine atom in 9H-Carbazole-2-carboxaldehyde, 1-chloro- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted carbazole derivatives
科学的研究の応用
Chemistry: 9H-Carbazole-2-carboxaldehyde, 1-chloro- is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, 9H-Carbazole-2-carboxaldehyde, 1-chloro- is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, 9H-Carbazole-2-carboxaldehyde, 1-chloro- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of 9H-Carbazole-2-carboxaldehyde, 1-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
類似化合物との比較
9H-Carbazole-2-carboxaldehyde: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
9-Methyl-9H-carbazole-2-carbaldehyde: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid: A reduced form of carbazole with different reactivity and applications.
Uniqueness: The presence of the chlorine atom in 9H-Carbazole-2-carboxaldehyde, 1-chloro- imparts unique reactivity and properties to the compound. This makes it particularly valuable in synthetic chemistry and research applications where selective reactions are required.
特性
CAS番号 |
210987-48-7 |
|---|---|
分子式 |
C13H8ClNO |
分子量 |
229.66 g/mol |
IUPAC名 |
1-chloro-9H-carbazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8ClNO/c14-12-8(7-16)5-6-10-9-3-1-2-4-11(9)15-13(10)12/h1-7,15H |
InChIキー |
SEJNXPSMIMMNEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


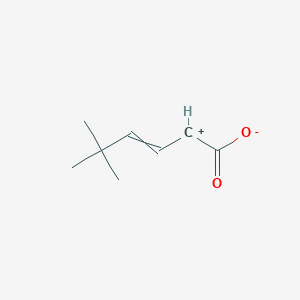
![Methyl 3-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14236710.png)
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
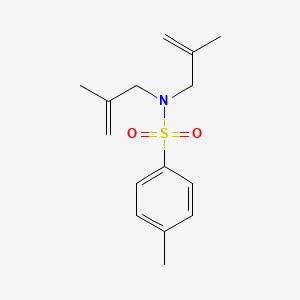
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
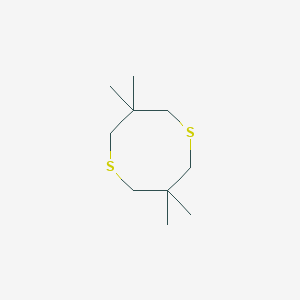
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
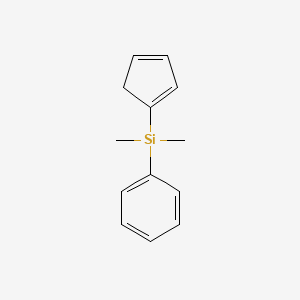
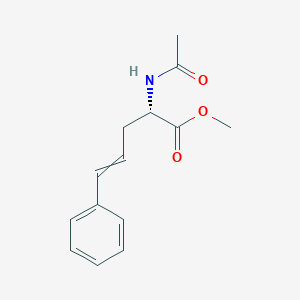
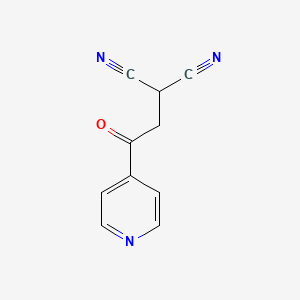
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
